![molecular formula C21H20O4 B4011876 3,4,7-trimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B4011876.png)
3,4,7-trimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
Description
Synthesis Analysis
Synthesis of chromen-2-one derivatives often involves multicomponent reactions, as seen in the synthesis of various pyrano[3,2-c]chromene derivatives (Li et al., 2014). Another method includes the reaction of dibenzoylacetylene with 4-hydroxycoumarine, leading to the efficient synthesis of 2-hydroxy-3-[2-oxo-2-phenylethylidene]-2-phenyl-2, 3-dihydro-4 H-furo[3, 2-c]chromene-4(2H)-one (Khalilzadeh et al., 2011).
Molecular Structure Analysis
Chromen-2-ones often display complex molecular structures, with studies showing varied conformational differences. For example, the crystal structure analysis of similar compounds reveals significant orientation differences concerning their substituents (Caracelli et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving chromen-2-ones can lead to the formation of a variety of compounds. For instance, a study demonstrated the synthesis of heteroaryl conjugates from bromomethylcoumarins (Carmel Y. et al., 2018). These reactions highlight the chemical versatility and reactivity of chromen-2-ones.
Physical Properties Analysis
The physical properties of chromen-2-ones are often characterized by their crystalline structures. For example, the crystal structure of a related compound, 4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, demonstrates intra-molecular hydrogen bonding, a common feature in such compounds (Manolov et al., 2008).
Chemical Properties Analysis
The chemical properties of chromen-2-ones include their ability to undergo various reactions, forming new chemical entities. This is evident in the synthesis of pyrano[2,3-c]chromen-2(3H)-ones through photoinduced intramolecular coupling reactions (Jindal et al., 2014).
properties
IUPAC Name |
3,4,7-trimethyl-5-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-12-10-17(19-13(2)14(3)21(23)25-18(19)11-12)24-15(4)20(22)16-8-6-5-7-9-16/h5-11,15H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRGKXDQXIEDQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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